molecular formula C12H10FN B3222709 2-Fluoro-4-methyl-5-phenylpyridine CAS No. 1214362-19-2

2-Fluoro-4-methyl-5-phenylpyridine

Cat. No.: B3222709
CAS No.: 1214362-19-2
M. Wt: 187.21 g/mol
InChI Key: BJNPCYFFWBWWBT-UHFFFAOYSA-N
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Description

2-Fluoro-4-methyl-5-phenylpyridine is a fluorinated pyridine derivative with the molecular formula C12H10FN This compound is of interest due to its unique chemical properties, which include the presence of a fluorine atom and a phenyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-methyl-5-phenylpyridine typically involves the fluorination of pyridine derivatives. One common method is the diazotization of substituted 2-aminopyridines followed by fluorination using reagents such as sodium nitrite (NaNO2) in hydrofluoric acid (HF) . Another approach involves the use of Selectfluor®, a fluorinating agent, to introduce the fluorine atom into the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of fluorination and pyridine chemistry are applied, often involving large-scale reactions with appropriate safety and environmental controls.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methyl-5-phenylpyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.

    Addition Reactions: Electrophilic addition reactions can occur at the pyridine ring, especially at positions ortho and para to the fluorine atom.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation can produce pyridine N-oxides.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoropyridine: A simpler fluorinated pyridine with similar reactivity but lacking the methyl and phenyl groups.

    4-Methyl-2-fluoropyridine: Similar structure but without the phenyl group.

    5-Phenyl-2-fluoropyridine: Similar structure but without the methyl group.

Uniqueness

2-Fluoro-4-methyl-5-phenylpyridine is unique due to the combination of its fluorine, methyl, and phenyl substituents.

Properties

IUPAC Name

2-fluoro-4-methyl-5-phenylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN/c1-9-7-12(13)14-8-11(9)10-5-3-2-4-6-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNPCYFFWBWWBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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